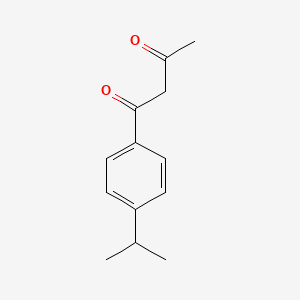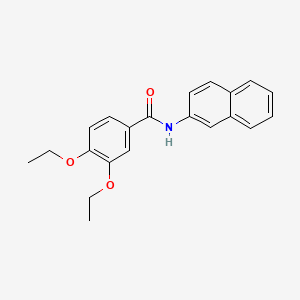![molecular formula C16H15N3O3 B5809632 N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNH and is a derivative of nicotinic acid hydrazide. BNH has been studied extensively for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease.
作用机制
The mechanism of action of BNH is not yet fully understood. However, studies have shown that BNH inhibits the activity of enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth. BNH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BNH has been shown to inhibit the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme responsible for the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
BNH has been shown to have several biochemical and physiological effects. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, induce apoptosis in cancer cells, and inhibit the formation of amyloid-beta plaques. BNH has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the significant advantages of using BNH in lab experiments is its potential use as an anti-tuberculosis agent, anti-cancer agent, and anti-Alzheimer's agent. BNH has been shown to have potent activity against these diseases, making it a potential candidate for drug development. However, one of the limitations of using BNH in lab experiments is its low yield and high cost of synthesis.
未来方向
There are several future directions for the research on BNH. One of the significant future directions is the development of more efficient and cost-effective synthesis methods for BNH. Another future direction is the study of BNH's mechanism of action to gain a better understanding of its potential use as a drug candidate. Further research is also needed to study the toxicity and pharmacokinetics of BNH to assess its safety and efficacy as a drug candidate. Additionally, the potential use of BNH in other fields of scientific research, such as neurodegenerative diseases and infectious diseases, should be explored.
合成方法
The synthesis of BNH involves the reaction of nicotinic acid hydrazide with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic anhydride and glacial acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of BNH obtained through this method is around 60%.
科学研究应用
BNH has been extensively studied for its potential use in various fields of scientific research. Some of the significant applications of BNH include its use as an anti-tuberculosis agent, an anti-cancer agent, and an anti-Alzheimer's agent. BNH has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. BNH has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. BNH has also been shown to inhibit the formation of amyloid-beta plaques, which are responsible for causing Alzheimer's disease.
属性
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11(18-19-16(20)13-3-2-6-17-9-13)7-12-4-5-14-15(8-12)22-10-21-14/h2-6,8-9H,7,10H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPVRBEOUKZGQ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)propan-2-ylideneamino]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
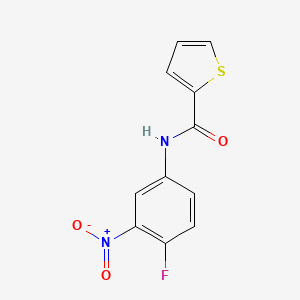
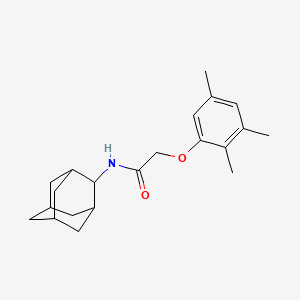
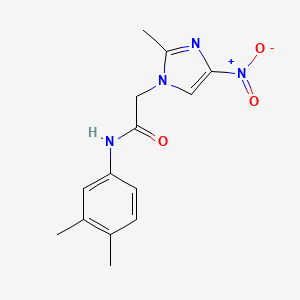
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
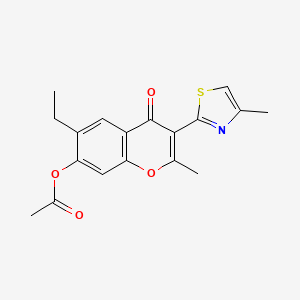
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
